1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

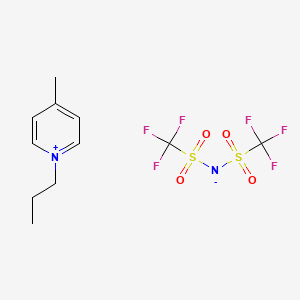

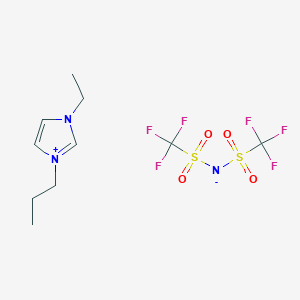

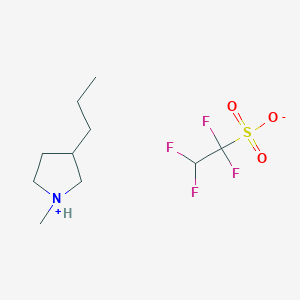

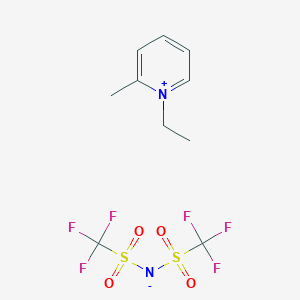

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is also known by the synonyms 1-Propyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide, N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide, PP 13TFSA, and PP 13TFSI .

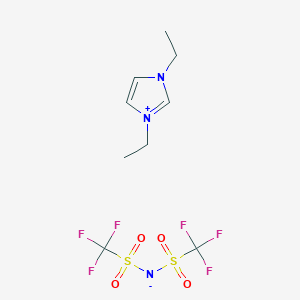

Molecular Structure Analysis

The empirical formula of this compound is C11H20F6N2O4S2 and it has a molecular weight of 422.41 .Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.412 g/cm3 . It has a melting point of 12 °C . The water content in the synthesized ionic liquid is measured to be less than or equal to 500 ppm .Scientific Research Applications

Electrolytes in Energy Storage Devices

Ionic liquids such as 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide exhibit unique properties like non-volatility, high thermal stability, and high ionic conductivity. These characteristics make them suitable for use as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .

2. Media for Synthesis of Conducting Polymers These ionic liquids are also utilized as media for the synthesis of conducting polymers. Their stable ionic nature allows for the creation of polymers with enhanced electrical properties, which are essential for various electronic applications .

Intercalation Electrode Materials

Another application is in the development of intercalation electrode materials. The ionic liquid acts as a host where guest ions or molecules can be inserted or removed without significant structural change, which is crucial for battery materials .

Modification of Electrodes

The compound can be used in the modification of electrodes applicable in the detection of biomolecules such as dopamine and uric acid in human urine samples. This application is vital for medical diagnostics and health monitoring .

Solvent in Organic Synthesis

As a solvent, it facilitates the Ullmann homocoupling of aryl halides or aryl boronic acids using copper nanoparticles. This process is significant in creating biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Analytical Chemistry Applications

In analytical chemistry, these ionic liquids serve as extraction mediums, components in chromatography, and sensors. Their unique properties allow for enhanced sensitivity and specificity in analytical methods .

Mechanism of Action

Target of Action

It is known that this compound is a type of ionic liquid, which are often used in electrochemical applications such as batteries .

Mode of Action

The mode of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it facilitates the movement of charge in electrochemical systems. This is achieved through its interaction with the anode and cathode in a battery, where it helps to maintain a charge balance .

Biochemical Pathways

Its role is more related to physical chemistry and materials science .

Result of Action

The result of the action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is the facilitation of charge movement in electrochemical systems. This can lead to improved performance of devices such as batteries .

Action Environment

The action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, its thermal stability was studied and found to be stable under certain conditions . Furthermore, it is known to be a liquid at room temperature with a density of 1.412 g/cm3 .

Safety and Hazards

According to the Safety Data Sheet, this substance is not yet fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with eyes, skin, or clothing, and to wear protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is recommended to rinse continuously with water for several minutes and seek medical attention .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKJBOMZTVLMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

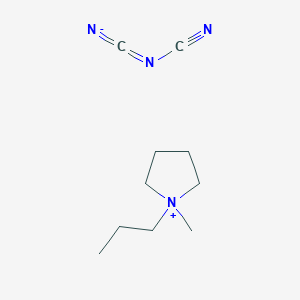

CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)